molecular formula C27H33N5O3 B2513102 7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021062-48-5

7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2513102
CAS No.: 1021062-48-5
M. Wt: 475.593
InChI Key: DRFMUVQMSDPPDJ-UHFFFAOYSA-N
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Description

7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.593. The purity is usually 95%.
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Scientific Research Applications

Chemical Behavior and Synthesis

  • Tautomerism and Structural Analysis : Compounds similar to the queried chemical exhibit interesting tautomerism, with some existing as zwitterions in certain conditions. Their stability and structural transformations, including spontaneous transformation products in crystal and solution, have been studied extensively. For example, research by Gubaidullin et al. (2014) explored the tautomerism of aza heterocycles, revealing the compound's stability in crystal form but instability in solution, leading to a complex mixture of transformation products (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

  • Synthesis and Derivatives : The synthesis of novel derivatives incorporating the pyrazolo[4,3-c]pyridin moiety has been a focus of research due to their potential biological activities. For instance, Samala et al. (2013) synthesized a series of derivatives evaluated as Mycobacterium tuberculosis inhibitors, demonstrating the versatility of this chemical framework in drug discovery (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Potential Applications

  • Biological Evaluation : The derivatives of the pyrazolo[4,3-c]pyridin framework have been evaluated for various biological activities, including antimicrobial and antifungal properties. Patel et al. (2012) synthesized thiazolidinone derivatives and evaluated their antimicrobial activity, showcasing the potential of such compounds in medicinal chemistry (Patel, Kumari, & Patel, 2012).

Structural Insights

  • Crystal Structure Determination : Studies have also focused on the crystal structure determination of these compounds, providing insights into their conformational behavior and stability. Karthikeyan et al. (2010) detailed the crystal packing and conformational details of a 2H-pyrazolo[4,3-c]pyridine derivative, contributing to a deeper understanding of the structural characteristics of such molecules (Karthikeyan, Mahesh, Sathiyanarayanan, Raghavaiah, & Rathore, 2010).

Properties

IUPAC Name

7-[4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c1-29-18-22(25-23(19-29)27(35)32(28-25)21-10-6-3-7-11-21)26(34)31-16-14-30(15-17-31)24(33)13-12-20-8-4-2-5-9-20/h3,6-7,10-11,18-20H,2,4-5,8-9,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRFMUVQMSDPPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)CCC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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